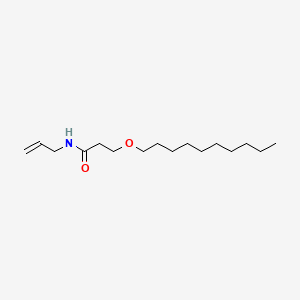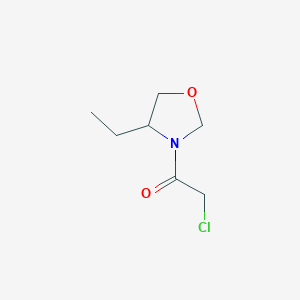
3-decoxy-N-prop-2-enylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-decoxy-N-prop-2-enylpropanamide is an organic compound with the molecular formula C₁₆H₃₁NO₂ and a molecular weight of 269.423 g/mol . It is also known by its systematic name, 3-(decyloxy)-N-(2-propenyl)propanamide . This compound is characterized by the presence of a decyloxy group attached to a propanamide backbone, with an allyl group (prop-2-enyl) attached to the nitrogen atom.
Métodos De Preparación
The synthesis of 3-decoxy-N-prop-2-enylpropanamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Decyloxy Intermediate: The decyloxy group can be introduced through the reaction of decanol with an appropriate halogenated compound, such as 3-chloropropanoyl chloride, under basic conditions to form 3-decyloxypropanoyl chloride.
Amidation Reaction: The 3-decyloxypropanoyl chloride is then reacted with allylamine (prop-2-enylamine) to form this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Análisis De Reacciones Químicas
3-decoxy-N-prop-2-enylpropanamide can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde, depending on the oxidizing agent used.
Reduction: The carbonyl group in the amide can be reduced to form an amine.
Substitution: The allyl group can undergo nucleophilic substitution reactions, where the double bond is attacked by nucleophiles.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-decoxy-N-prop-2-enylpropanamide has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-decoxy-N-prop-2-enylpropanamide involves its interaction with specific molecular targets. The allyl group can participate in various chemical reactions, such as nucleophilic addition, which can modify the activity of enzymes or receptors. The decyloxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and potentially disrupt membrane-associated processes .
Comparación Con Compuestos Similares
3-decoxy-N-prop-2-enylpropanamide can be compared with other similar compounds, such as:
3-decyloxypropanamide: Lacks the allyl group, which may result in different reactivity and biological activity.
N-prop-2-enylpropanamide: Lacks the decyloxy group, which may affect its lipophilicity and membrane interactions.
3-decoxy-N-methylpropanamide: Contains a methyl group instead of an allyl group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its combination of the decyloxy and allyl groups, which confer specific chemical reactivity and biological activity.
Propiedades
Número CAS |
54889-73-5 |
|---|---|
Fórmula molecular |
C16H31NO2 |
Peso molecular |
269.42 g/mol |
Nombre IUPAC |
3-decoxy-N-prop-2-enylpropanamide |
InChI |
InChI=1S/C16H31NO2/c1-3-5-6-7-8-9-10-11-14-19-15-12-16(18)17-13-4-2/h4H,2-3,5-15H2,1H3,(H,17,18) |
Clave InChI |
QBPBMGLZVZXCLN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCOCCC(=O)NCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Pyrimidine, 2-[4-(heptyloxy)phenyl]-5-hexyl-](/img/structure/B13941209.png)





![4-Methyl-N-[3-(oxan-2-yl)propyl]benzene-1-sulfonamide](/img/structure/B13941255.png)

![1H-Pyrimido[1,2-a]quinoline-2-carboxylic acid, 1-oxo-, butyl ester](/img/structure/B13941259.png)

